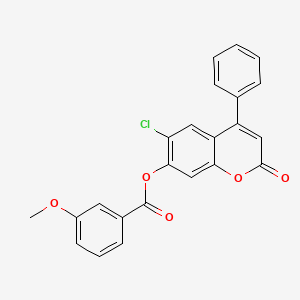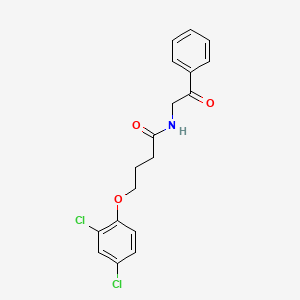
8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives, such as "8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide," are typically synthesized through multi-step chemical reactions that may involve the formation of intermediate compounds. These processes can include condensation reactions, cycloadditions, and nucleophilic substitution reactions. For example, the synthesis of new quinoline derivatives has been achieved through 1,3-dipolar cycloaddition reactions, using azidomethyl-quinoline derivatives and phenyl acetylene in the presence of a Cu(I) catalyst, resulting in high yields (Kategaonkar et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques and crystallography. For instance, the structure of synthesized quinoline derivatives can be determined by X-ray diffraction techniques, revealing details about molecular conformation, bonding, and the arrangement of molecules in the crystal lattice (Ghosh et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. These reactions are essential for modifying the chemical structure and properties of the compounds for specific applications. For example, reactions with hydrazine, phenylhydrazine, and sodium azide can yield corresponding hydrazides, phenylhydrazides, and azides, respectively, demonstrating the compounds' reactivity and potential for further chemical modification (Chivers et al., 1975).
Physical Properties Analysis
The physical properties of "8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide" and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be studied through thermal analyses, solubility tests, and crystallography. For instance, the crystal structure of related compounds provides insight into the molecular arrangement and interactions within the solid state, influencing the compound's stability and reactivity (Kumara et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the utility of quinoline derivatives in various applications. Studies on the reactivity of bifunctional ambiphilic molecules like "8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide" reveal their potential for forming coordination complexes with metals, which could be useful in catalysis, drug development, and material science (Son et al., 2010).
Propriétés
IUPAC Name |
8-chloro-N-[(Z)-2-methylpentylideneamino]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-3-8-15(2)14-24-26-22(27)18-13-20(16-9-5-4-6-10-16)25-21-17(18)11-7-12-19(21)23/h4-7,9-15H,3,8H2,1-2H3,(H,26,27)/b24-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJWMJVEBGMZKW-OYKKKHCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=NNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)/C=N\NC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N'-[(1Z)-2-methylpentylidene]-2-phenylquinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4537388.png)
![5-{[(4-bromobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4537402.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4537417.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4537431.png)
![N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)


![N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4537473.png)

![2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![3-methyl-5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B4537494.png)
![1-[(4-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4537502.png)